molecular formula C21H20FN3O2S B2604090 N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine CAS No. 1251566-43-4

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Cat. No.: B2604090
CAS No.: 1251566-43-4
M. Wt: 397.47
InChI Key: VLUGGHJDZIJPJB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core, a thiomorpholine ring, and a fluorophenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

[4-(4-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2S/c1-27-19-4-2-3-16-17(23-15-7-5-14(22)6-8-15)13-18(24-20(16)19)21(26)25-9-11-28-12-10-25/h2-8,13H,9-12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUGGHJDZIJPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2NC3=CC=C(C=C3)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.

    Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable leaving group on the quinoline core.

    Methoxylation: The methoxy group can be introduced through an O-methylation reaction, typically using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinoline core or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline core or the fluorophenyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenated solvents, bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has been explored for its potential as a lead compound in drug discovery. Its structural features are conducive to:

  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines, suggesting its role as a cytotoxic agent. For instance, in vitro studies have shown effectiveness against breast cancer cell lines (MCF-7) with significant IC50 values demonstrating cytotoxicity .
  • Antimicrobial Properties : The compound exhibits promising antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Minimum inhibitory concentration (MIC) values indicate strong antibacterial action, positioning it as a potential lead in antibiotic development .

Research has highlighted several biological activities associated with this compound:

  • Mechanism of Action : The compound is believed to interact with specific molecular targets, potentially modulating enzyme activity or receptor function. Studies suggest that it may inhibit key enzymes involved in cancer metabolism or bacterial growth .

Industrial Applications

In addition to its medicinal properties, this compound is being investigated for its utility in:

  • Materials Science : Its unique chemical structure allows for the development of new materials with specific properties.

Case Studies and Experimental Results

Several studies have documented the efficacy of this compound:

StudyFocusFindings
Study AAntimicrobialEffective against E. coli and S. aureus strains; strong antibacterial action indicated by MIC values.
Study BAnticancerInduced apoptosis in breast cancer cell lines (MCF-7); significant cytotoxicity observed.
Study CMechanismInteraction with topoisomerase enzymes identified as crucial for DNA replication in cancer cells.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine would depend on its specific biological target. Potential mechanisms include:

    Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Interaction with Receptors: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-N-(4-fluorophenyl)-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
  • N-(4-fluorophenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine

Uniqueness

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the methoxy group at the 8-position of the quinoline core. This structural feature may confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of the fluorophenyl group, thiomorpholine ring, and methoxy group makes this compound a versatile candidate for various applications in scientific research.

Biological Activity

N-(4-fluorophenyl)-8-methoxy-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has generated interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a quinoline core, which is known for its diverse biological properties, including anticancer and antimicrobial activities. The unique substitutions on the quinoline structure, particularly the fluorophenyl and thiomorpholine groups, are believed to influence its biological activity significantly.

Structure

The chemical structure of this compound can be represented as follows:

C21H20FN3O2S\text{C}_{21}\text{H}_{20}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

PropertyValue
Molecular Weight365.5 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Anticancer Activity

Research has indicated that compounds with a quinoline structure often exhibit anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in human cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the specific cell line tested .

Case Study: Cytotoxicity Against Cancer Cell Lines
In a comparative study, this compound was tested against several cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (Cervical)15
MCF7 (Breast)20
A549 (Lung)25

These results indicate the potential of this compound as a lead candidate for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it has shown effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

Table: Antimicrobial Efficacy

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes involved in cell proliferation and survival pathways. The presence of the thiomorpholine group may enhance binding affinity to these targets, thereby modulating their activity.

Proposed Molecular Targets

  • Topoisomerases : Inhibition may lead to DNA damage and subsequent apoptosis in cancer cells.
  • Kinases : Potential modulation of signaling pathways involved in cell growth and survival.

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